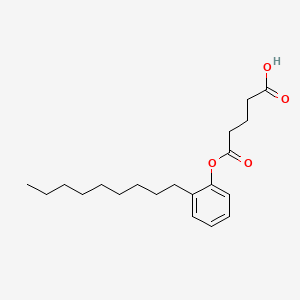

Nonylphenyl hydrogen glutarate

説明

Nonylphenyl hydrogen glutarate (NPHG) is a monoester derivative of glutaric acid, where one carboxylic acid group is esterified with nonylphenol (a branched alkylphenol). This structure imparts unique physicochemical properties, such as enhanced hydrophobicity and stability, compared to glutaric acid or its simpler esters. NPHG’s branched phenylalkyl chain influences its solubility, biodegradability, and industrial applicability, particularly in polymer synthesis and surfactants.

特性

CAS番号 |

93982-18-4 |

|---|---|

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC名 |

5-(2-nonylphenoxy)-5-oxopentanoic acid |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-12-17-13-9-10-14-18(17)24-20(23)16-11-15-19(21)22/h9-10,13-14H,2-8,11-12,15-16H2,1H3,(H,21,22) |

InChIキー |

PQBJNSYXHMLIDE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Nonylphenyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with nonylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of nonylphenyl hydrogen glutarate involves large-scale esterification processes. The reactants, glutaric acid and nonylphenol, are mixed in a reactor along with a suitable acid catalyst. The mixture is heated to the required temperature and maintained under reflux conditions until the reaction is complete. The product is then purified through distillation or crystallization to obtain high-purity nonylphenyl hydrogen glutarate.

化学反応の分析

Types of Reactions

Nonylphenyl hydrogen glutarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The nonylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nonylphenyl glutaric acid.

Reduction: Nonylphenyl hydrogen glutarate alcohol.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

Nonylphenyl hydrogen glutarate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of nonylphenyl hydrogen glutarate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.

類似化合物との比較

Comparison with Similar Glutarate Derivatives

Structural and Functional Differences

- Monoesters vs. Diesters: NPHG’s monoester structure reduces polarity compared to diesters like dimethyl glutarate, making it less water-soluble but more compatible with hydrophobic matrices. Diesters generally exhibit higher thermal stability, while monoesters like NPHG may offer better biodegradability .

- Substituent Effects: The nonylphenyl group in NPHG enhances UV stability and resistance to oxidation compared to linear alkyl esters (e.g., ethyl or decyl). Benzyl-containing esters (e.g., 1,5-dibenzyl glutarate) share similar aromatic stability but lack the branched alkyl chain, affecting their environmental persistence .

Metabolic Pathways and Environmental Impact

- Catabolism: Glutarate is metabolized via the glutaryl-CoA dehydrogenation pathway in microbes, producing acetyl-CoA . Esterified forms like DEG are catabolized more slowly than glutaric acid, with NPHG’s nonylphenyl group likely further delaying degradation due to steric hindrance .

- Toxicity: Nonylphenol derivatives are known endocrine disruptors, implying NPHG may face stricter regulatory controls compared to aliphatic esters (e.g., ethyl or didecyl glutarate) .

Key Research Findings

Enhanced Biological Uptake : Esterification improves cellular uptake of glutarate, as seen in DEG’s efficacy in T cell modulation. NPHG’s larger structure may reduce bioavailability but enhance persistence .

Material Applications: Glutarate di-anions are critical in luminescent sensors, a role NPHG cannot replicate due to its monoester structure .

Environmental Persistence : Branched alkyl/aryl esters like NPHG are more resistant to microbial degradation than linear-chain esters, raising concerns about environmental accumulation .

生物活性

Nonylphenyl hydrogen glutarate (NPHG) is a chemical compound derived from nonylphenol, which is known for its applications in various industrial processes. Nonylphenol itself has been extensively studied due to its endocrine-disrupting properties and potential health risks. Understanding the biological activity of NPHG is crucial for assessing its safety and environmental impact.

NPHG is a derivative of nonylphenol and glutaric acid, characterized by its hydrophobicity and ability to interact with biological membranes. Its structure influences its biological activity, particularly in terms of toxicity and metabolic effects.

Mechanisms of Biological Activity

Research indicates that NPHG may exhibit various biological activities, primarily through mechanisms involving oxidative stress, inflammation, and lipid metabolism disruption.

1. Oxidative Stress

Nonylphenol has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This can result in cellular damage and apoptosis. A study indicated that exposure to nonylphenol reduced glutathione levels, impairing the antioxidant defense system and increasing lipid peroxidation .

2. Inflammatory Response

NPHG may also trigger inflammatory pathways. Increased levels of pro-inflammatory cytokines have been observed in cells exposed to nonylphenol, suggesting that it can activate inflammatory responses which could lead to chronic diseases .

3. Disruption of Lipid Metabolism

Recent findings indicate that exposure to nonylphenol derivatives alters lipid metabolism significantly. In model organisms like Caenorhabditis elegans, NPHG exposure resulted in increased lipid storage and altered phospholipid composition, affecting overall metabolic homeostasis . This disruption could have implications for energy balance and metabolic disorders.

Case Studies

Several studies have investigated the biological effects of nonylphenol and its derivatives, providing insights into their toxicity profiles:

- Neurotoxicity Studies : Research demonstrated that nonylphenol exposure led to neurotoxic effects characterized by increased GFAP expression in astrocytes, indicating neuroinflammation . This suggests potential risks for neurological health.

- Metabolic Fingerprinting : A systematic review highlighted distinct metabolic changes associated with nonylphenol exposure. Altered levels of metabolites related to lipid metabolism were identified, emphasizing the compound's impact on metabolic pathways .

Data Tables

| Study | Organism | Key Findings | Methodology |

|---|---|---|---|

| Tabassum et al. (2021) | Rats | Increased ROS, reduced SOD and CAT levels | Gavage dosing |

| Jie et al. (2023) | C. elegans | Increased lipid storage, altered phospholipid composition | Metabolomic analysis |

| Mufide et al. (2023) | Cell cultures | Increased inflammatory cytokines | Cytokine assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。